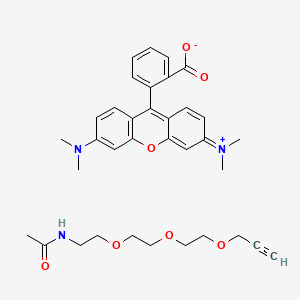
TAMRA-PEG3-Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA-PEG3-Alkyne: is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. . This property makes it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG3-Alkyne involves the conjugation of TAMRA with PEG units and an alkyne group. The process typically includes the following steps:
Activation of TAMRA: TAMRA is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an NHS ester.
PEGylation: The activated TAMRA is then reacted with a PEG derivative containing an amine group to form TAMRA-PEG.
Alkyne Introduction: Finally, the TAMRA-PEG is reacted with an alkyne-containing reagent to introduce the alkyne group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the reactions.
Catalysts: Using appropriate catalysts to enhance reaction efficiency.
Purification: Employing techniques such as chromatography to purify the final product.
化学反応の分析
Types of Reactions: TAMRA-PEG3-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of TAMRA .
科学的研究の応用
Chemistry: : TAMRA-PEG3-Alkyne is used in the synthesis of fluorescently labeled compounds for various analytical and diagnostic applications .
Biology: : In biological research, it is employed for labeling biomolecules such as proteins, nucleic acids, and lipids. This enables the visualization and tracking of these molecules in live cells and tissues .
Medicine: : this compound is used in the development of diagnostic tools and therapeutic agents. Its fluorescent properties make it valuable for imaging and tracking drug delivery systems .
Industry: : In industrial applications, this compound is used in the development of biosensors and other analytical devices .
作用機序
The mechanism of action of TAMRA-PEG3-Alkyne involves its ability to undergo CuAAC reactions. The alkyne group of this compound reacts with azide groups on target molecules in the presence of copper catalysts, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules . The fluorescent properties of TAMRA enable the visualization of the labeled molecules, facilitating various analytical and diagnostic applications .
類似化合物との比較
Similar Compounds
Tetramethylrhodamine (TAMRA) Azide: Similar to TAMRA-PEG3-Alkyne but contains an azide group instead of an alkyne group.
Tetramethylrhodamine (TAMRA) Alkyne: A simpler form of this compound without the PEG units.
Fluorescein-PEG3-Alkyne: Another fluorescent dye with similar properties but different spectral characteristics.
Uniqueness: : this compound is unique due to its combination of fluorescent properties, PEG units, and alkyne groups. The PEG units enhance its solubility and biocompatibility, while the alkyne groups enable efficient CuAAC reactions. This makes it highly versatile for various scientific research applications .
特性
分子式 |
C35H41N3O7 |
|---|---|
分子量 |
615.7 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H22N2O3.C11H19NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-14-7-9-16-10-8-15-6-4-12-11(2)13/h5-14H,1-4H3;1H,4-10H2,2H3,(H,12,13) |
InChIキー |
FBWLTTPCIBDGIF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















